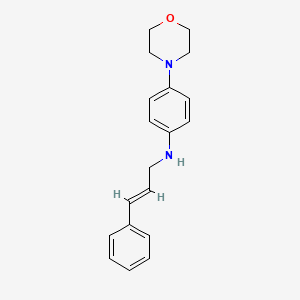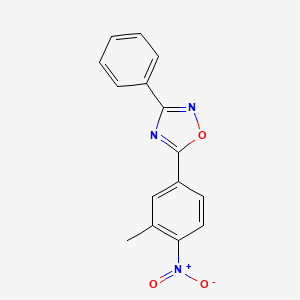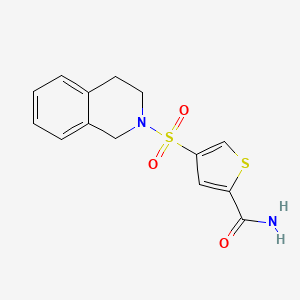![molecular formula C20H29N3O3 B5562123 2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)
2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves stereoselective methods to achieve the desired configuration, utilizing starting materials like 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone for the construction of spiro-heterocyclic structures. Methods include base-promoted [5+1] double Michael addition reactions and efficient Michael addition of lithium enolates to tetrasubstituted olefin acceptors (Ibuka et al., 1981) (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including "2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one," has been elucidated using various spectroscopic techniques such as NMR and X-ray crystallography. These studies reveal that these compounds often adopt a chair conformation for the cyclohexanone unit and feature intermolecular hydrogen bonding and π-π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including conjugate additions, cyclizations, and reactions with electrophiles to form spirocyclic adducts or tetrahydropyridine derivatives. These reactions are crucial for modifying the compound's structure and enhancing its biological activity (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives are characterized by their crystalline structure and thermodynamic properties. Studies on these compounds include investigations into their melting points, solubility, and crystal packing, driven by hydrogen bonding and other non-covalent interactions (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of "2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one" and related compounds involve their reactivity towards various reagents and conditions. These compounds' reactivity has been exploited in synthesizing complex molecules and understanding their mechanism of action in biological systems. The electrochemical properties, including oxidation and reduction reactions, have also been explored to understand these compounds' redox behavior (Abou-Elenien et al., 1991).
Applications De Recherche Scientifique
Bioactive Heterocycles in Medical Research
Compounds containing the diazaspiro[5.5]undecane motif are considered privileged heterocycles due to their diverse bioactivity, which includes potential treatment options for obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). These compounds' versatility underlines their importance in drug discovery and development.
Advancements in Synthetic Methodologies
The synthesis of diazaspiro[5.5]undecane derivatives has been a subject of significant interest. A novel methodology facilitating the synthesis of these compounds via a cascade cyclization process demonstrates their broad range of pharmaceutical and biological activities. This process yields high-quality compounds efficiently, indicating their valuable role in generating bioactive molecules (Islam et al., 2017).
Catalysis in Organic Synthesis
The synthesis of nitrogen-containing spiro heterocycles through a catalyst-free approach further exemplifies the compound's relevance in organic chemistry. This method allows for the creation of 2,4-diazaspiro[5.5]undecane derivatives, showcasing the efficiency and environmental friendliness of modern synthetic procedures (Aggarwal, Vij, & Khurana, 2014).
Pharmaceutical Applications
The detailed investigation of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media sheds light on their electrochemical properties, which are crucial for developing novel pharmaceuticals. The oxidation and reduction processes of these compounds provide valuable insights into their potential therapeutic applications (Abou-Elenien et al., 1991).
Natural Product Synthesis and Drug Discovery
Finally, the construction of spiro compounds inspired by bioactive natural products emphasizes the utility of diazaspiro[5.5]undecane derivatives in mimicking natural product structures. These compounds serve as versatile scaffolds for developing new drugs, highlighting their significant role in medicinal chemistry (Jenkins et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-butyl-8-(3-cyclopropyl-1,2-oxazole-5-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-2-3-10-22-13-20(9-7-18(22)24)8-4-11-23(14-20)19(25)17-12-16(21-26-17)15-5-6-15/h12,15H,2-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOFQIFHRRNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CC(=NO3)C4CC4)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
